molecular formula C21H22ClN3O4S B2915433 N-(2-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351623-40-9

N-(2-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2915433
CAS No.: 1351623-40-9
M. Wt: 447.93
InChI Key: COVYBDFGVKCAKB-UHFFFAOYSA-N
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Description

N-(2-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H22ClN3O4S and its molecular weight is 447.93. The purity is usually 95%.
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Biological Activity

N-(2-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Chromene Core : A bicyclic structure that contributes to the compound's biological properties.
  • Piperazine Ring : Known for its role in enhancing pharmacological activity.
  • Thiophene Moiety : Imparts unique electronic properties that may influence biological interactions.

Molecular Formula : C21H23ClN4O5
Molecular Weight : 446.9 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the chromene derivative.
  • Coupling with piperazine to introduce the piperazine moiety.
  • Introduction of the thiophene and carboxamide functionalities.

Anticancer Properties

Research indicates that compounds similar to N-(2-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide exhibit significant anticancer activity. For example, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast)5.0Induction of apoptosis
A549 (Lung)7.5Cell cycle arrest
HeLa (Cervical)6.0Inhibition of DNA synthesis

The proposed mechanism of action involves interaction with key biomolecules, including DNA and proteins involved in cell signaling pathways. The compound may act as a modulator of important pathways such as:

  • Apoptosis Pathways : Inducing programmed cell death in cancer cells.
  • Cell Cycle Regulation : Disrupting normal cell cycle progression.

Case Studies and Research Findings

  • Study on Antiproliferative Effects :
    A recent study evaluated the antiproliferative effects of various chromene derivatives, including those structurally related to our compound. It was observed that certain substitutions significantly enhanced activity against cancer cell lines, with some derivatives showing IC50 values below 10 µM .
  • In Silico Studies :
    Computational modeling has been employed to predict the binding affinities of N-(2-(4-(4-oxo-4H-chromene-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide to target proteins involved in cancer metabolism. These studies suggest a strong interaction with key amino acids in the binding pocket, indicating potential for effective therapeutic action .
  • Tropical Disease Research :
    Compounds with similar structural motifs have been investigated for their efficacy against tropical diseases such as malaria and leishmaniasis, demonstrating significant activity at low concentrations . This highlights the versatile biological profile of chromene derivatives.

Properties

IUPAC Name

N-[2-[4-(4-oxochromene-2-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S.ClH/c25-17-13-19(28-18-4-2-1-3-16(17)18)21(27)24-10-8-23(9-11-24)7-6-22-20(26)15-5-12-29-14-15;/h1-5,12-14H,6-11H2,(H,22,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVYBDFGVKCAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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